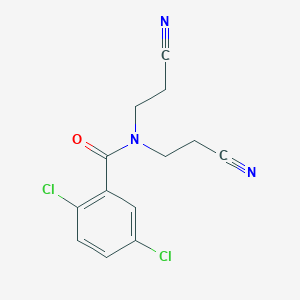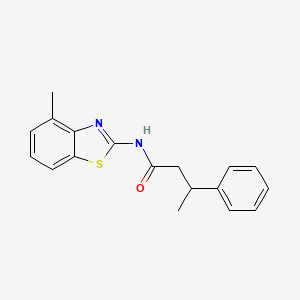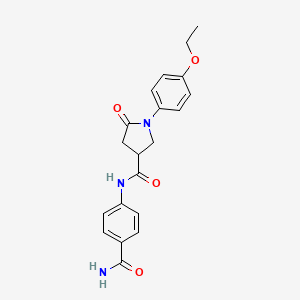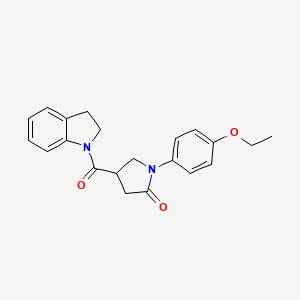
2,2-dimethyl-N-(1,3-thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-(1,3-thiazol-2-yl)butanamide is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(1,3-thiazol-2-yl)butanamide typically involves the reaction of 2-amino-1,3-thiazole with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethyl-N-(1,3-thiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(1,3-thiazol-2-yl)butanamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antimicrobial activity may result from disrupting the cell membrane or interfering with essential metabolic processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-(1,3-thiazol-2-yl)propanamide
- 2,2-Dimethyl-N-(1,3-thiazol-2-yl)acetamide
- 2,2-Dimethyl-N-(1,3-thiazol-2-yl)pentanamide
Uniqueness
2,2-Dimethyl-N-(1,3-thiazol-2-yl)butanamide is unique due to its specific substitution pattern on the thiazole ring and the butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific interactions with molecular targets and pathways differentiate it from other similar compounds .
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2,2-dimethyl-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C9H14N2OS/c1-4-9(2,3)7(12)11-8-10-5-6-13-8/h5-6H,4H2,1-3H3,(H,10,11,12) |
InChI Key |
ZSFNKVCMWQMIAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B11170776.png)

![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B11170786.png)
![N-[4-({4-[(2-phenylethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B11170800.png)


![4-(acetylamino)-5-chloro-2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11170821.png)
![Ethyl 4-methyl-2-[(4-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11170826.png)
![1-Cyclohexyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11170839.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170849.png)

![N-[4-(butylsulfamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B11170857.png)
![2-(ethylsulfanyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide](/img/structure/B11170863.png)

